molecular formula C17H19ClN4O B2463846 N-(3-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 2177060-25-0

N-(3-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Número de catálogo B2463846
Número CAS: 2177060-25-0
Peso molecular: 330.82
Clave InChI: VDFDGYOSACHRPC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, also known as CPP-115, is a compound that belongs to the class of piperidine carboxamides. It is a potent inhibitor of the enzyme, gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in the metabolism of GABA. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its dysfunction has been implicated in several neurological disorders, including epilepsy, anxiety, and depression. CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of these disorders.

Aplicaciones Científicas De Investigación

Interaction with CB1 Cannabinoid Receptor

  • N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has been identified as a potent and selective antagonist for the CB1 cannabinoid receptor. Its molecular interactions involve distinct conformations that contribute to binding interaction and antagonist activity with the receptor (Shim et al., 2002).

Structure-Activity Relationships

  • Studies on pyrazole derivatives, including compounds similar to N-(3-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, have shown that certain structural features are critical for potent and selective antagonistic activity on the CB1 receptor. These include specific substituents on the pyrazole ring, aiding in the search for more selective and potent ligands (Lan et al., 1999).

Inverse Agonism and Binding Interactions

  • The compound acts as an inverse agonist/antagonist at the cannabinoid CB1 receptor. The interaction of certain moieties with receptor residues is crucial for inverse agonism, providing insights into the compound's pharmacological properties (Hurst et al., 2006).

Antiplatelet Aggregation Activity

  • Novel carbamoylpiperidine analogues, structurally related to N-(3-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, have been explored for their platelet aggregation inhibitory activity. Such studies contribute to the development of new therapeutics for cardiovascular diseases (Youssef et al., 2011).

CGRP Receptor Inhibition

  • Related compounds have been developed as potent calcitonin gene-related peptide (CGRP) receptor antagonists, indicating potential therapeutic applications in conditions mediated by CGRP (Cann et al., 2012).

Cannabinoid CB2 Receptor Affinity

  • Analogs of this compound have been synthesized and evaluated for their affinity to cannabinoid CB2 receptors, highlighting their potential in cannabinoid receptor-related research and therapeutics (Murineddu et al., 2006).

Renin Inhibition

  • Piperidine-3-carboxamides have been designed as renin inhibitors, showcasing the compound's potential in treating hypertension and related cardiovascular disorders (Mori et al., 2012).

Propiedades

IUPAC Name

N-(3-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c1-12-7-8-16(21-20-12)22-9-3-4-13(11-22)17(23)19-15-6-2-5-14(18)10-15/h2,5-8,10,13H,3-4,9,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFDGYOSACHRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.